molecular formula C6H3ClN2O B12331938 6-Chloro-4-hydroxynicotinonitrile

6-Chloro-4-hydroxynicotinonitrile

Cat. No.: B12331938
M. Wt: 154.55 g/mol
InChI Key: VJECLMLHTDAGJP-UHFFFAOYSA-N
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Description

6-Chloro-4-hydroxynicotinonitrile is a chemical compound with the molecular formula C6H3ClN2O It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom at the 6th position and a hydroxyl group at the 4th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-hydroxynicotinonitrile typically involves the chlorination of 4-hydroxynicotinonitrile. One common method includes the reaction of 4-hydroxynicotinonitrile with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydroxyl group with a chlorine atom .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-hydroxynicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-4-hydroxynicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 6-Chloro-4-hydroxynicotinonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or enzymes involved in metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxynicotinonitrile: Lacks the chlorine atom at the 6th position.

    2-Chloro-4-hydroxynicotinonitrile: Chlorine atom is at the 2nd position instead of the 6th.

    4-Hydroxynicotinonitrile: Lacks the chlorine atom entirely

Uniqueness

6-Chloro-4-hydroxynicotinonitrile is unique due to the presence of both the chlorine atom and the hydroxyl group on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H3ClN2O

Molecular Weight

154.55 g/mol

IUPAC Name

6-chloro-4-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C6H3ClN2O/c7-6-1-5(10)4(2-8)3-9-6/h1,3H,(H,9,10)

InChI Key

VJECLMLHTDAGJP-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=C(C1=O)C#N)Cl

Origin of Product

United States

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